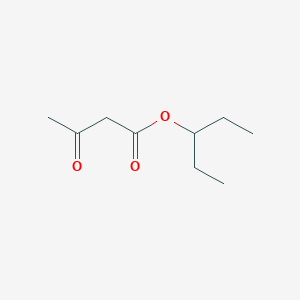
3-Pentyl Acetoacetate
Vue d'ensemble
Description
3-Pentyl Acetoacetate, also known as Pentyl 3-oxobutanoate or Acetoacetic acid, n-amyl ester, is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.2215 .
Synthesis Analysis
The synthesis of 3-Pentyl Acetoacetate and similar β-keto esters often involves a process called transesterification . This process is a useful transformation in organic synthesis and has been used in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . The reaction likely proceeds via an enol intermediate, or possibly an acylketene intermediate .
Molecular Structure Analysis
The molecular structure of 3-Pentyl Acetoacetate consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
β-Keto esters like 3-Pentyl Acetoacetate contain both electrophilic and nucleophilic sites, making them important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds . Transesterification is a common method for modifying these esters, and it is commonplace in both research and industry .
Physical And Chemical Properties Analysis
3-Pentyl Acetoacetate is a liquid at 20 degrees Celsius . It has a molecular weight of 172.22 .
Applications De Recherche Scientifique
Application in Cardio-Metabolic Health Research
Specific Scientific Field
This application falls under the field of Cardio-Metabolic Health Research .
Summary of the Application
3-Pentyl Acetoacetate, in the form of hyperpolarized [3-13C]acetoacetate, is used as a probe to monitor myocardial ketone body oxidation in vivo . This is particularly important in understanding the role of ketone bodies in cardio-metabolic health .
Methods of Application
The method involves the injection of [3-13C]acetoacetate into diabetic rats . Within a minute upon injection, the production of [5-13C]glutamate and [1-13C] acetylcarnitine can be observed real time in vivo .
Results or Outcomes
The study found an increase in ketone body utilization in the diabetic heart, with the produced acetyl-CoA channeled into the tricarboxylic acid cycle . This observation was corroborated by an increase activity of succinyl-CoA:3-ketoacid-CoA transferase (SCOT) activity, the rate-limiting enzyme of ketone body utilization, in the diabetic heart .
Application in Polymer Chemistry
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
3-Pentyl Acetoacetate is involved in a catalyst-free α-acetyl cinnamate/acetoacetate (α-AC/A) exchange reaction to develop vitrimers with remarkable creep resistance .
Methods of Application
The α-AC/A exchange occurs at temperatures above 140°C in bulk . Copolymers derived from common vinyl monomers were crosslinked with terephthalaldehyde to produce α-AC/A vitrimers with tunable thermal and mechanical performance .
Results or Outcomes
All resulting α-AC/A vitrimers exhibited high stability, especially in terms of creep resistance at 120°C, while retaining commendable reprocessability when subjected to high temperatures .
Application in Transesterification
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
3-Pentyl Acetoacetate is used in the transesterification of β-keto esters . This process is important in the synthesis of complex medicinal compounds .
Methods of Application
The transesterification of β-keto esters is carried out using a variety of different approaches . The reaction likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .
Results or Outcomes
The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .
Application in Disease Detection and Monitoring
Specific Scientific Field
This application falls under the field of Disease Detection and Monitoring .
Summary of the Application
3-Pentyl Acetoacetate, in the form of acetone, is used in the analysis of volatile organic compounds in the breath for disease detection and monitoring .
Methods of Application
The method involves the analysis of breath gases, including acetone, which may be related to simultaneous blood glucose and blood ketone levels in adults with types 2 and 1 diabetes .
Results or Outcomes
This method provides rapid test results and is non-invasive, making it particularly useful for monitoring conditions such as diabetes mellitus .
Application in Synthesis of Complex Medicinal Compounds
Summary of the Application
3-Pentyl Acetoacetate is used in the synthesis of complex medicinal compounds such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone .
Methods of Application
The synthesis of these complex molecules often involves the transesterification of β-keto esters . The reaction likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .
Results or Outcomes
The transesterification of β-keto esters has widespread application in the synthesis of compounds of pharmaceutical importance .
Application in High Performance Vitrimers
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
3-Pentyl Acetoacetate is involved in a catalyst-free α-acetyl cinnamate/acetoacetate (α-AC/A) exchange reaction to develop high performance vitrimers .
Orientations Futures
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there may be future advancements in the methods used to synthesize and modify β-keto esters like 3-Pentyl Acetoacetate.
Propriétés
IUPAC Name |
pentan-3-yl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-8(5-2)12-9(11)6-7(3)10/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTIWTQFHWICDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562917 | |
| Record name | Pentan-3-yl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentyl Acetoacetate | |
CAS RN |
13562-81-7 | |
| Record name | Pentan-3-yl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pentyl Acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






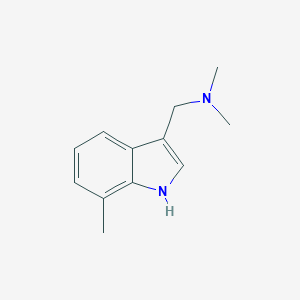

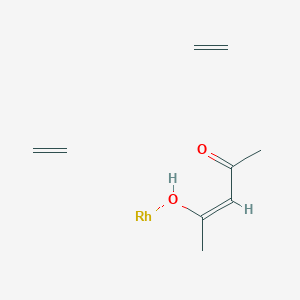
![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)
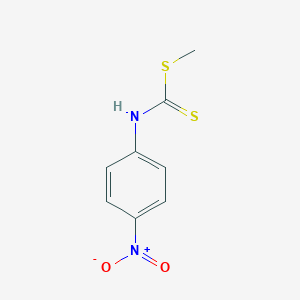

![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)
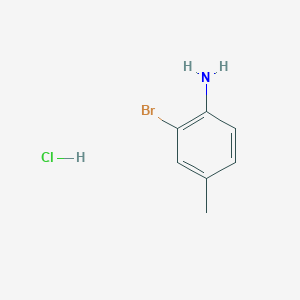
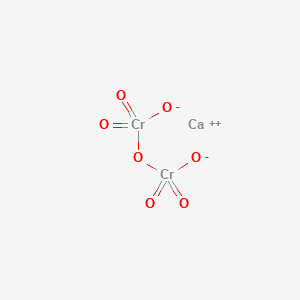
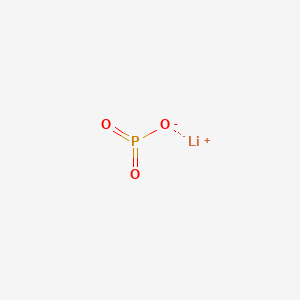
![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)